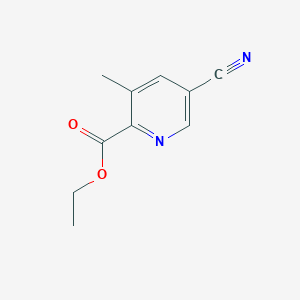
Ethyl 5-cyano-3-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyano-3-methylpicolinate is an organic compound belonging to the class of esters It is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a picolinic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-3-methylpicolinate typically involves the reaction of 3-methylpicolinic acid with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:
3-methylpicolinic acid+ethyl cyanoacetateNaOEt, refluxethyl 5-cyano-3-methylpicolinate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-cyano-3-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products:
Oxidation: 5-carboxy-3-methylpicolinic acid.
Reduction: 5-amino-3-methylpicolinic acid.
Substitution: 3-methylpicolinic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 5-cyano-3-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 5-cyano-3-methylpicolinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Ethyl 5-cyano-3-methylpicolinate can be compared with other similar compounds, such as:
Ethyl 3-cyanopicolinate: Lacks the methyl group, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
5-cyano-3-methylpicolinic acid: The free acid form, which may have different chemical properties and applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethyl 5-cyano-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-7(2)4-8(5-11)6-12-9/h4,6H,3H2,1-2H3 |
Clave InChI |
LOACVTLYLZCZGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C=C1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


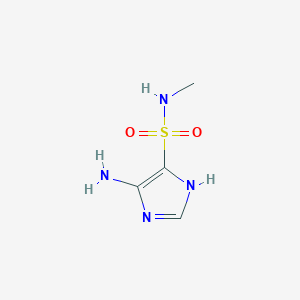
![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)


![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)

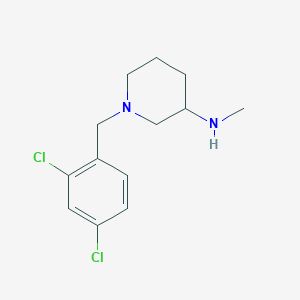
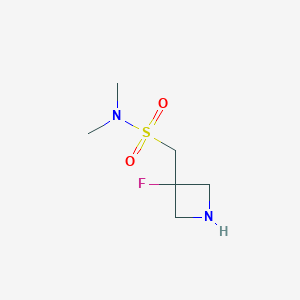

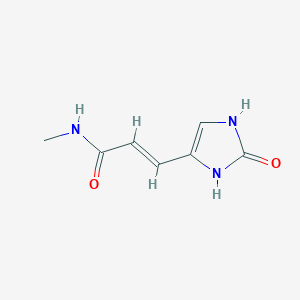
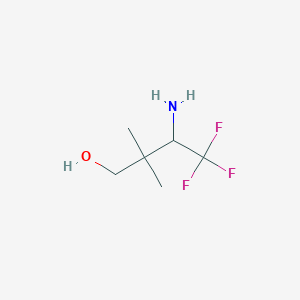
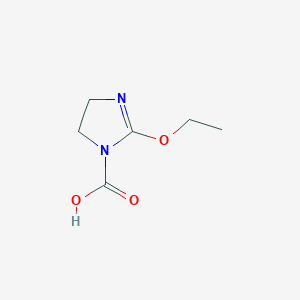
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)

